molecular formula C₁₆H₂₀N₂O B1145190 R-Desmethyl Doxylamine CAS No. 437999-65-0

R-Desmethyl Doxylamine

Cat. No.: B1145190
CAS No.: 437999-65-0
M. Wt: 256.34
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Description

Contextualizing Doxylamine (B195884) and its Primary N-Demethylated Metabolites

Doxylamine is a first-generation antihistamine belonging to the ethanolamine (B43304) class. humanjournals.com It is widely available and known for its sedative properties. wikipedia.orgnih.gov The metabolism of doxylamine primarily occurs in the liver through N-dealkylation, a process that results in the formation of its main metabolites: N-desmethyldoxylamine (also known as R-Desmethyl Doxylamine when referring to the specific R-enantiomer) and N,N-didesmethyldoxylamine. drugs.comscirp.orgnih.gov These metabolites are then predominantly excreted by the kidneys. drugs.comscirp.org

The metabolic conversion of doxylamine is a critical aspect of its pharmacokinetic profile. Studies in various species, including humans, monkeys, and rats, have consistently identified these N-demethylated derivatives as the principal products of doxylamine biotransformation. who.intnih.gov The process of N-demethylation is sequential, with doxylamine first being converted to N-desmethyldoxylamine, which can then be further metabolized to N,N-didesmethyldoxylamine.

Table 1: Primary N-Demethylated Metabolites of Doxylamine

Compound NamePrecursorMetabolic Pathway
N-DesmethyldoxylamineDoxylamineN-dealkylation
N,N-DidesmethyldoxylamineN-DesmethyldoxylamineN-dealkylation

Significance of R-Desmethyl Doxylamine as a Distinct Research Compound

Doxylamine is a chiral compound, existing as a racemic mixture of two enantiomers: (R)-doxylamine and (S)-doxylamine. researchgate.net Consequently, its primary metabolite, N-desmethyldoxylamine, also exists in two enantiomeric forms: (R)-desmethyl doxylamine and (S)-desmethyl doxylamine. The significance of studying R-Desmethyl Doxylamine as a distinct entity lies in the potential for stereoselective metabolism and pharmacological activity. The biological actions and metabolic fate of one enantiomer can differ significantly from the other. wvu.edu

Scope and Objectives for Advanced Research on R-Desmethyl Doxylamine

Future research on R-Desmethyl Doxylamine is poised to delve deeper into its specific pharmacological and toxicological properties, independent of its S-enantiomer and the parent compound. Key objectives for advanced research include:

Stereoselective Pharmacokinetics: Further elucidation of the formation and elimination kinetics of R-Desmethyl Doxylamine versus its S-enantiomer. This includes investigating potential differences in metabolic rates and pathways between the two.

Receptor Binding and Activity: Characterizing the binding affinity and functional activity of pure R-Desmethyl Doxylamine at various receptors, particularly histamine (B1213489) H1 receptors and muscarinic acetylcholine (B1216132) receptors, to determine its intrinsic pharmacological profile. wikipedia.org

Development of Reference Standards: The synthesis and characterization of pure R-Desmethyl Doxylamine as a reference standard is essential for accurate quantification in research and clinical settings. axios-research.com

Table 2: Key Research Areas for R-Desmethyl Doxylamine

Research AreaObjective
Stereoselective PharmacokineticsTo understand the differential metabolism and clearance of the R- and S-enantiomers.
Receptor Binding StudiesTo determine the specific pharmacological activity of the R-enantiomer.
Metabolic EnzymologyTo identify the specific enzymes involved in the stereoselective metabolism of doxylamine.
Analytical Reference StandardsTo enable accurate and reliable quantification in biological matrices.

Properties

CAS No.

437999-65-0

Molecular Formula

C₁₆H₂₀N₂O

Molecular Weight

256.34

Synonyms

N,​N-​Dimethyl-​2-​[(R)​-​phenyl-​2-​pyridinylmethoxy]​-ethanamine

Origin of Product

United States

Chemical Synthesis and Stereochemical Aspects of R Desmethyl Doxylamine

Synthetic Methodologies for Doxylamine (B195884) and its N-Demethylated Analogues

The synthesis of R-Desmethyl Doxylamine is intrinsically linked to the synthesis of its parent compound, doxylamine, and often involves subsequent modification or the use of chiral-specific methodologies.

Established Synthetic Routes for Doxylamine Racemates

The conventional synthesis of racemic doxylamine serves as a foundational methodology. A prevalent route involves a Grignard reaction, a well-established method for forming carbon-carbon bonds. This process typically begins with the reaction of 2-acetylpyridine (B122185) with a Grignard reagent, such as phenylmagnesium bromide, which is generated in situ from bromobenzene (B47551) and magnesium turnings. This reaction yields the intermediate carbinol, 1-phenyl-1-(2-pyridyl)ethanol.

StepReactantsReagentsProduct
12-Acetylpyridine, BromobenzeneMagnesium turnings, Anhydrous ether1-Phenyl-1-(2-pyridyl)ethanol
21-Phenyl-1-(2-pyridyl)ethanol2-(Dimethylamino)ethyl chloride, Sodium amide/Potassium hydroxide(±)-Doxylamine

This table outlines a common synthetic pathway to racemic doxylamine.

Strategies for Enantioselective Synthesis of R-Desmethyl Doxylamine and its Stereoisomers

Achieving the specific R-enantiomer of Desmethyl Doxylamine requires a departure from racemic synthesis, employing strategies that introduce chirality in a controlled manner. Two primary approaches are the use of chiral auxiliaries and chiral resolution of a racemic mixture.

One enantioselective strategy involves the use of a novel chiral auxiliary to synthesize optically active diols, which can then be used to direct the stereochemistry of the final product. For instance, an enantiopure (d)-doxylamine has been synthesized using this approach, which could be adapted for the synthesis of R-Desmethyl Doxylamine by utilizing the appropriately demethylated starting materials. This method has been reported to achieve superior enantiomeric excess compared to other methods like Sharpless asymmetric dihydroxylation. researchgate.net

Another viable strategy is the chiral resolution of a racemic mixture of desmethyl doxylamine. This can be accomplished by forming diastereomeric salts with a chiral resolving agent, such as L-(+)-tartaric acid. jopcr.com The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.org Once the desired diastereomer is isolated, the chiral auxiliary can be removed to yield the enantiomerically pure R-Desmethyl Doxylamine.

Alternatively, chiral chromatography can be employed to separate the enantiomers of desmethyl doxylamine directly. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. researchgate.net

Comprehensive Structural Elucidation and Purity Assessment of R-Desmethyl Doxylamine Standards

The definitive identification and purity determination of R-Desmethyl Doxylamine are critical for its use as a reference standard. This is achieved through a combination of spectroscopic and chromatographic techniques.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are employed to confirm the identity and structure of R-Desmethyl Doxylamine.

In the ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration of the proton signals provide detailed information about the molecular structure. For R-Desmethyl Doxylamine, one would expect to see distinct signals corresponding to the aromatic protons of the phenyl and pyridyl rings, the methine proton, the methylene (B1212753) protons of the ethylamine (B1201723) chain, and the methyl group attached to the nitrogen. The absence of one of the N-methyl group signals compared to the spectrum of doxylamine would be a key indicator of the desmethyl structure.

Utilization of High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Isotopic Pattern Verification

High-Resolution Mass Spectrometry (HRMS) is an essential technique for accurately determining the molecular weight and elemental composition of a compound. For R-Desmethyl Doxylamine (C₁₆H₂₀N₂O), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its molecular formula. This technique can differentiate between compounds with the same nominal mass but different elemental compositions.

The fragmentation pattern observed in the mass spectrum (MS/MS) provides further structural information. The molecule will fragment in a predictable manner upon ionization, and the masses of the resulting fragment ions can be used to piece together the structure of the parent molecule. For R-Desmethyl Doxylamine, characteristic fragments would be expected from the cleavage of the ether linkage and the loss of the ethylamine side chain.

Chromatographic Methods for Purity Analysis and Impurity Profiling

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of R-Desmethyl Doxylamine and for identifying and quantifying any impurities. impactfactor.orgrroij.comijprajournal.comijprajournal.com

To determine the enantiomeric purity of R-Desmethyl Doxylamine, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that can differentiate between the R and S enantiomers. researchgate.netresearchgate.net The selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation of the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of chiral amines. researchgate.net The retention times of the two enantiomers will differ, allowing for their individual quantification and the determination of the enantiomeric excess (e.e.) of the R-enantiomer.

TechniquePurposeKey Information Obtained
Chiral HPLCEnantiomeric Purity AssessmentRetention times of R and S enantiomers, Enantiomeric excess (e.e.)
RP-HPLCChemical Purity and Impurity ProfilingRetention time of the main peak, Detection and quantification of impurities

This table summarizes the primary chromatographic methods used for the purity analysis of R-Desmethyl Doxylamine.

Metabolic Pathways and Biotransformation of Doxylamine Yielding R Desmethyl Doxylamine

Characterization of N-Demethylation as a Primary Metabolic Pathway

N-demethylation is a principal and well-documented metabolic route for doxylamine (B195884) in humans, monkeys, and rats. who.int This initial biotransformation step involves the enzymatic removal of one of the two methyl groups from the nitrogen atom of the ethanolamine (B43304) side chain. This reaction yields the primary metabolite N-desmethyldoxylamine (R-desmethyl doxylamine). nih.govnih.govnih.govnih.gov

Successive dealkylation can also occur, where the second methyl group is removed from N-desmethyldoxylamine, resulting in the formation of N,N-didesmethyldoxylamine. nih.govnih.govnih.govnih.gov Both N-desmethyl and N,N-didesmethyl metabolites have been consistently identified in the urine of humans and various preclinical species following doxylamine administration. who.intnih.govtandfonline.com

The oxidative N-demethylation of doxylamine is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. wikipedia.org Specific isoforms have been identified as the key mediators of this reaction. The main enzymes responsible for the formation of R-desmethyl doxylamine are CYP2D6, CYP1A2, and CYP2C9. wikipedia.org The involvement of these particular CYP isozymes highlights the specific enzymatic machinery responsible for the initial and rate-limiting step in the clearance of doxylamine.

In vitro studies using rat liver homogenates have confirmed the formation of N-desmethyldoxylamine, demonstrating the hepatic nature of this metabolic process. nih.govnih.gov The mechanism of CYP450-catalyzed N-demethylation is an oxidative reaction. nih.gov It begins with the hydroxylation of the carbon atom of one of the N-methyl groups (the α-carbon). nih.gov This creates an unstable hydroxylated intermediate that spontaneously decomposes, breaking the carbon-nitrogen bond to release the demethylated amine (R-desmethyl doxylamine) and formaldehyde. nih.gov

Pharmacokinetic studies in rhesus monkeys suggest that the elimination of doxylamine follows a pattern consistent with Michaelis-Menten (second-order) kinetics, particularly at higher doses. nih.gov This indicates that the enzymatic pathways, including N-demethylation, can become saturated. nih.gov

Further Biotransformation and Subsequent Metabolism of R-Desmethyl Doxylamine

Following its formation, R-desmethyl doxylamine is not the final product. It undergoes further extensive metabolism through Phase II conjugation reactions and additional Phase I oxidative pathways. nih.govnih.govtandfonline.com

Conjugation reactions increase the water solubility of metabolites, facilitating their excretion from the body.

Glucuronidation: R-desmethyl doxylamine can undergo glucuronidation, a process where glucuronic acid is attached to the molecule. Specifically, N-desmethyl-doxylamine O-glucuronide has been identified as a significant conjugated metabolite in rats. nih.govresearchgate.netnih.gov This pathway also acts on the parent drug and the didesmethyl metabolite, forming doxylamine O-glucuronide and N,N-didesmethyldoxylamine O-glucuronide. researchgate.netnih.gov Additionally, studies have detected the formation of quaternary ammonium-linked N-glucuronides of doxylamine and its metabolites in human urine. yakhak.orgtandfonline.comkoreascience.kr

Acetylation: A notable and well-documented pathway for the N-dealkylated metabolites of doxylamine is N-acetylation. nih.govtandfonline.com The N-acetyl conjugates of both N-desmethyldoxylamine and N,N-didesmethyldoxylamine have been identified in the urine of humans, rats, and monkeys. who.intnih.govtandfonline.com This represents a significant route for the further processing of R-desmethyl doxylamine. tandfonline.com

Beyond demethylation, doxylamine and its metabolites are subject to other oxidative reactions.

N-oxidation: This pathway involves the oxidation of the nitrogen atom. Doxylamine N-oxide has been identified as a metabolite in both rats and rhesus monkeys. who.intnih.govnih.gov

Aromatic Hydroxylation: Hydroxylation of the phenyl ring on the doxylamine structure is another metabolic route observed in rats. who.intnih.gov This results in metabolites such as N,N-dimethyl-2-[1-(p-hydroxyphenyl)-1-(2-pyridyl)ethoxy]ethanamine. nih.gov Ring-hydroxylated products of desmethyldoxylamine have also been found. nih.gov

Side-chain Cleavage: Cleavage of the ether linkage in the side chain is a major metabolic pathway in rhesus monkeys and also occurs in humans. nih.govnih.govresearchgate.net This degradation leads to the formation of metabolites such as 1-phenyl-1-(2-pyridyl)-ethanol. nih.gov

Comparative Metabolic Profiling Across Preclinical Species

The metabolism of doxylamine shows notable variations across different species. While N-demethylation is a common pathway, the prevalence of other routes differs significantly. who.int

In rats, the metabolic profile is particularly diverse, including N-demethylation, N-oxidation, aromatic hydroxylation, and ether cleavage. who.intnih.gov Rats also exhibit extensive conjugation via both glucuronidation and acetylation. nih.govnih.gov

In monkeys, N-demethylation and side-chain cleavage are both major pathways. nih.gov Acetylation of the demethylated metabolites is also a confirmed route in this species. tandfonline.comtandfonline.com

In humans, biotransformation proceeds primarily through successive N-demethylation, followed by N-acetylation and glucuronidation of the resulting metabolites. nih.govtandfonline.comyakhak.org Side-chain cleavage also contributes to the metabolic profile in humans. nih.govresearchgate.net

Interactive Table: Comparative Metabolic Pathways of Doxylamine

Metabolic Pathway Human Monkey (Rhesus, Squirrel) Rat (Wistar, Fischer 344)
N-Demethylation Major nih.govyakhak.org Major nih.govnih.gov Major nih.govnih.gov
N-Acetylation Yes nih.govtandfonline.com Yes tandfonline.comtandfonline.com Yes tandfonline.com
Glucuronidation Yes yakhak.orgtandfonline.com Yes researchgate.net Major researchgate.netnih.gov
Side-chain Cleavage Yes nih.govresearchgate.net Major nih.gov Yes who.int
N-Oxidation Not reported Minor nih.gov Yes who.intnih.govnih.gov
Aromatic Hydroxylation Not reported Not reported Yes who.intnih.govnih.gov

Species-Specific Differences in Metabolic Pathways and Metabolite Ratios (e.g., rats, monkeys)

Significant species-specific differences have been observed in the metabolic pathways and the resulting ratios of doxylamine metabolites, particularly between rats and monkeys. nih.gov

In both Wistar rats and squirrel monkeys, N-demethylation is a shared pathway, leading to the formation of N-desmethyldoxylamine and N,N-didesmethyldoxylamine, which are detected in the urine of both species. nih.gov However, the extent and nature of subsequent metabolic steps diverge considerably.

In Rats: The metabolism in Wistar rats is far more extensive, yielding a greater variety of metabolites. nih.govtandfonline.com In addition to the primary demethylated products, rat urine contains N-acetyl conjugates of both N-desmethyldoxylamine and N,N-didesmethyldoxylamine. nih.gov Furthermore, a multitude of other metabolites have been tentatively identified in rats, indicating diverse metabolic activities including ring hydroxylation, ether cleavage, and N-oxidation. nih.govtandfonline.com Studies in Fischer 344 rats have also identified glucuronide conjugates of doxylamine and its N-demethylated metabolites, such as doxylamine O-glucuronide, N-desmethyl-doxylamine O-glucuronide, and N,N-didesmethyldoxylamine O-glucuronide. nih.govresearchgate.net

In Monkeys: In contrast, the metabolic profile in squirrel monkeys is less complex. nih.govtandfonline.com While N-demethylation occurs, only the N-acetyl conjugate of N,N-didesmethyldoxylamine was detected in monkey urine, unlike in rats where conjugates of both demethylated forms were found. nih.gov Studies in rhesus monkeys have shown that side-chain oxidation and/or deamination products are formed, alongside the N-demethylated metabolites. researchgate.netresearchgate.net As the intravenous dose of doxylamine succinate (B1194679) was increased in female rhesus monkeys, the 24-hour urinary excretion of N-desmethyldoxylamine and N,N-didesmethyldoxylamine significantly increased, while polar metabolites decreased. nih.gov

The following table summarizes the key doxylamine metabolites identified in the urine of rats versus monkeys, based on available research findings.

MetaboliteDetected in Wistar Rat UrineDetected in Squirrel Monkey Urine
N-DesmethyldoxylamineYesYes
N,N-DidesmethyldoxylamineYesYes
N-acetyl conjugate of N-DesmethyldoxylamineYesNo
N-acetyl conjugate of N,N-DidesmethyldoxylamineYesYes
Doxylamine pyridine (B92270) N-oxideYesNo
Doxylamine aliphatic N-oxideYesNo
Ring-hydroxylated metabolitesYesNo
Ether cleavage productsYesNo

This table is based on data from Ganes et al. (1986). nih.govtandfonline.com

These differences underscore the variability in drug metabolism across species, which can be attributed to differences in the expression and activity of metabolic enzymes like cytochrome P450 isoforms and UDP-glucuronosyltransferases. cambridge.orgnih.govnih.govannualreviews.org

Role of Radiosynthetic Tracers in Elucidating Metabolic Fate in Animal Models

Radiosynthetic tracers, particularly carbon-14 (B1195169) ([¹⁴C]) labeled doxylamine, have been indispensable in studying the absorption, distribution, metabolism, and excretion (ADME) of the drug in animal models. nih.govnih.gov These tracers allow for the sensitive and accurate tracking of the parent drug and all its metabolites in biological samples such as plasma, urine, and feces. nih.govresearchgate.net

By administering [¹⁴C]-doxylamine succinate to Fischer 344 rats and rhesus monkeys, researchers have been able to:

Determine Excretion Profiles: In rats, studies with [¹⁴C]-doxylamine showed that the majority of the administered dose (approximately 70%) was eliminated within the first 24 hours, with 95% to 100% recovered within 72 hours. nih.gov This high recovery rate confirms that the drug is extensively eliminated.

Quantify Metabolite Elimination: The use of radiolabeling enabled the quantification of different classes of metabolites. For instance, in Fischer 344 rats, the cumulative urinary and fecal elimination of conjugated metabolites (like glucuronides) accounted for a significant portion of the total dose. nih.govresearchgate.net

Track Distribution: Radiotracers help determine the distribution of the drug and its metabolites throughout the body, identifying tissues or organs where they may accumulate. nih.gov

Elucidate Metabolic Pathways: Following the radioactive signal through various analytical separation techniques (like HPLC) allows for the isolation and identification of novel metabolites. nih.govnih.gov In rhesus monkeys, administration of [¹⁴C]-doxylamine succinate was crucial in determining the elimination profiles of doxylamine and its demethylated metabolite, desmethyldoxylamine, in plasma and urine. nih.gov

The application of radiosynthetic tracers provides a comprehensive quantitative picture of the metabolic fate of doxylamine. nih.gov This technique is fundamental for understanding how different species handle the compound and for identifying the full spectrum of metabolites, including R-Desmethyl Doxylamine and its subsequent products. nih.govnih.gov

Pharmacological and Biochemical Investigations of R Desmethyl Doxylamine

Ligand-Target Interactions and Receptor Binding Profiling

The pharmacological activity of R-Desmethyl Doxylamine (B195884) is presumed to be similar to its parent compound, doxylamine, which is characterized by its antagonism of histamine (B1213489) H1 and muscarinic acetylcholine (B1216132) receptors. nih.gov

As the primary metabolite of the potent antihistamine doxylamine, R-Desmethyl Doxylamine is expected to exhibit significant affinity for histamine H1 receptors. caymanchem.com Doxylamine acts as an antagonist or inverse agonist at the H1 receptor, which is the mechanism responsible for its antihistaminic effects. mdwiki.orgwikipedia.org While specific binding affinity values (Kᵢ) for R-Desmethyl Doxylamine are not readily found in published research, the data for doxylamine provide a critical reference for its likely activity. Doxylamine demonstrates high affinity for the human histamine H1 receptor. mdwiki.org

Doxylamine is known to be a potent anticholinergic agent, acting as an antagonist at muscarinic acetylcholine receptors. wikipedia.orgnih.gov This action is responsible for common side effects such as dry mouth and sedation. mdwiki.org It is anticipated that R-Desmethyl Doxylamine retains some affinity for these receptors. Doxylamine itself binds to all five muscarinic receptor subtypes (M1 through M5) with varying affinities. mdwiki.org The binding profile of doxylamine suggests a non-selective interaction with muscarinic receptors, a characteristic that its desmethyl metabolite may share.

Comprehensive in-vitro screening data specifically for R-Desmethyl Doxylamine's off-target interactions are limited. However, the profile of the parent compound, doxylamine, shows a high degree of selectivity for histamine H1 and muscarinic receptors, with significantly lower affinity for other receptors, such as adrenergic receptors. It is plausible that R-Desmethyl Doxylamine maintains a similar selectivity profile.

Table 1: In Vitro Receptor Binding Profile of Doxylamine (Parent Compound) This table displays data for the parent compound, doxylamine, to provide a pharmacological context for R-Desmethyl Doxylamine.

Receptor TargetBinding Affinity (Kᵢ, nM)Species
Histamine H142Human
Muscarinic M1490Human
Muscarinic M22,100Human
Muscarinic M3650Human
Muscarinic M4380Human
Muscarinic M5180Human
Adrenergic α1A>10,000Human
Adrenergic α2A>10,000Human

In Vitro Enzymatic Modulation Studies

The interaction of a compound with drug-metabolizing enzymes is critical to understanding its potential for drug-drug interactions.

R-Desmethyl Doxylamine is a product of the metabolism of doxylamine by cytochrome P450 (CYP) enzymes, specifically CYP2D6, CYP1A2, and CYP2C9. mdwiki.orgwikipedia.org The N-demethylation of doxylamine is a key step in its biotransformation. fda.report

While R-Desmethyl Doxylamine is a known substrate product of these enzymes, specific studies detailing its potential to act as an inhibitor or inducer of CYP450 isoforms are not widely available. For context, many first-generation antihistamines are known to be inhibitors of certain CYP enzymes. For instance, the related antihistamine diphenhydramine (B27) is a known potent inhibitor of CYP2D6. researchgate.net Whether R-Desmethyl Doxylamine shares this inhibitory characteristic requires direct enzymatic investigation. Without such studies, its potential for clinically significant CYP-mediated drug interactions as a perpetrator remains uncharacterized.

Table 2: Cytochrome P450 Enzymes Involved in the Formation of R-Desmethyl Doxylamine

CYP450 IsoformRole in Doxylamine Metabolism
CYP2D6Primary metabolizing enzyme
CYP1A2Metabolizing enzyme
CYP2C9Metabolizing enzyme

Beyond the cytochrome P450 system, other enzymes (such as UDP-glucuronosyltransferases) and drug transporters (such as P-glycoprotein) play a crucial role in drug disposition. nih.govresearchgate.net Doxylamine and its metabolites are known to be conjugated, for instance with glucuronic acid, prior to excretion. yakhak.org However, specific in-vitro studies evaluating the direct effect of R-Desmethyl Doxylamine as an inhibitor or inducer of these enzymes or as a substrate or inhibitor of key uptake and efflux drug transporters have not been identified in the reviewed literature. Therefore, its potential to engage in transporter-mediated drug-drug interactions is currently unknown.

Structure-Activity Relationship (SAR) Analysis for R-Desmethyl Doxylamine and Related Analogues

The structure-activity relationship (SAR) for R-Desmethyl Doxylamine and its analogues is fundamentally linked to its interaction with the histamine H1 receptor. As a primary metabolite of doxylamine, its structure retains the core pharmacophore necessary for H1 antagonism but features a key modification—the removal of one methyl group from the terminal tertiary amine. This alteration influences its pharmacological profile. The general SAR for first-generation ethanolamine (B43304) antihistamines highlights the necessity of two aryl groups (in this case, a phenyl and a 2-pyridyl group) for significant H1 affinity. pharmacy180.com The stereochemistry at the chiral center, where these aryl groups are attached, is a critical determinant of potency and receptor binding. researchgate.net

Comparative Pharmacological Activity of R- and S-Enantiomers

While direct pharmacological studies comparing the R- and S-enantiomers of desmethyl doxylamine are not extensively detailed in publicly available literature, the stereoselectivity of the parent compound, doxylamine, provides critical insight. Chirality plays a vital role in the pharmacological action of drugs, as enantiomers can exhibit significantly different efficacies and metabolic profiles. jopcr.com Investigations into the enantiomers of doxylamine have demonstrated a clear distinction in their antihistaminic activity.

Comparative Antihistaminic Activity of Doxylamine Enantiomers jopcr.com
CompoundAntihistaminic Activity (%)
R-(+)-Doxylamine Succinate (B1194679)95.83%
Racemic Doxylamine Succinate91.66%
S-(-)-Doxylamine Succinate87.50%

Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions

Molecular modeling and the elucidation of the crystal structure of the human histamine H1 receptor in complex with first-generation antihistamines have provided a detailed understanding of the ligand-receptor interactions that confer activity. nih.gov These studies reveal a deep binding pocket where antagonists like R-Desmethyl Doxylamine can be accommodated.

The binding of first-generation H1-antagonists is anchored by a critical electrostatic interaction. The protonated amine of the ligand forms a salt bridge with the highly conserved aspartate residue D107 (Asp3.32) in the third transmembrane helix (TM3). jocpr.commdpi.com For R-Desmethyl Doxylamine, its secondary amine would be protonated at physiological pH and is expected to form this same crucial hydrogen bond, anchoring it within the receptor's binding site.

Advanced Analytical Methodologies for R Desmethyl Doxylamine Research

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a versatile and widely used technique in pharmaceutical analysis, offering high resolution and sensitivity for the separation, identification, and quantification of drug compounds and their metabolites.

Quantitative analysis of R-Desmethyl Doxylamine (B195884) often relies on HPLC coupled with Ultraviolet (UV) detection. While specific methods developed exclusively for R-Desmethyl Doxylamine are not extensively detailed in publicly available literature, methods for the parent compound, doxylamine, and its metabolites have been established. In studies of doxylamine metabolism, the identity and purity of synthesized N-desmethyldoxylamine have been verified using HPLC, among other techniques.

For instance, a rapid and sensitive HPLC assay has been developed for the quantitative determination of doxylamine in plasma, with a detection limit of approximately 5 ng/ml. Such methods, typically employing normal-phase chromatography with UV detection at 254 nm, can be adapted for the analysis of its desmethyl metabolite.

A stability-indicating reversed-phase HPLC (RP-HPLC) method has been developed for doxylamine succinate (B1194679), which could potentially be applied to R-Desmethyl Doxylamine. This method utilizes a C18 column with a mobile phase of phosphate buffer and methanol, and UV detection at 262 nm. The method was validated for linearity in the range of 10–50 μg/ml.

Table 1: Example HPLC-UV Method Parameters for Doxylamine Analysis

Parameter Condition
Chromatography Normal-Phase HPLC
Column Not specified in detail
Mobile Phase Not specified in detail
Detection UV at 254 nm
Detection Limit Approx. 5 ng/ml

This table represents typical conditions for the parent compound, which may be adaptable for R-Desmethyl Doxylamine.

Reversed-phase HPLC (RP-HPLC) is a powerful tool for assessing the purity of pharmaceutical compounds and detecting any related substances or impurities. A Chinese patent describes an RT-HPLC method for detecting related substances in doxylamine succinate, including a "demethyl impurity," which corresponds to desmethyldoxylamine. This indicates that RP-HPLC can effectively separate R-Desmethyl Doxylamine from its parent compound and other related substances, which is crucial for quality control.

The development of stability-indicating RP-HPLC methods for doxylamine ensures that any degradation products or impurities, including desmethyl metabolites, can be resolved and quantified. These methods often use C8 or C18 columns and are validated according to ICH guidelines to ensure they are robust and reliable for their intended purpose.

Table 2: General RP-HPLC Conditions for Doxylamine and Related Substances

Parameter Condition
Column C8 or C18 silica gel
Mobile Phase Phosphate buffer and an organic modifier (e.g., methanol)
Detection UV Spectrophotometry
Application Separation of doxylamine from its impurities, including the demethyl impurity.

Gas Chromatography (GC) with Specialized Detection Systems

Gas chromatography is another key analytical technique, particularly when coupled with sensitive and selective detectors, for the analysis of volatile or semi-volatile compounds like R-Desmethyl Doxylamine.

Gas chromatography with a nitrogen-phosphorus detector (GC/NPD) is a highly sensitive method for the quantitation of nitrogen-containing compounds like R-Desmethyl Doxylamine. A GC procedure using an NPD was developed to quantitate doxylamine in primate plasma at levels as low as 100 ppb. This methodology is also applicable to its metabolites.

In studies of doxylamine metabolism in rhesus monkeys, a high-resolution gas chromatographic method was utilized for the separation of urinary metabolites, including desmethyldoxylamine. This method employed on-column injection, a fused silica column (DB-1701), and nitrogen/phosphorus detection. The use of GC/NPD provides excellent selectivity and sensitivity, which is essential when analyzing complex biological matrices like plasma and urine.

Table 3: GC/NPD Method Parameters for Doxylamine and Metabolites

Parameter Condition
Detector Nitrogen-Phosphorus Detector (NPD)
Application Quantitation of doxylamine and its metabolites in primate plasma and urine.
Quantitation Limit As low as 100 ppb for doxylamine in plasma.
Column Fused silica column (e.g., DB-1701)

Gas chromatography with flame ionization detection (GC/FID) is a robust and widely used technique for the assay of organic compounds. Research has indicated that the purity of doxylamine succinate was assayed by GC/FID and found to be greater than 99%. While this application is for the parent compound, GC/FID methods are generally applicable to related metabolites.

The development of a generic GC/FID method for the quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates demonstrates the utility of this technique for compounds with amine functional groups, such as R-Desmethyl Doxylamine. These methods often use specialized columns, like the Agilent J&W CP-Volamine, to achieve good peak shape and resolution for basic polar compounds.

Table 4: General GC-FID Method Considerations for Amine-Containing Compounds

Parameter Consideration
Detector Flame Ionization Detector (FID)
Application Assay and purity determination of organic compounds.
Column Specialized columns for basic compounds (e.g., CP-Volamine) are often required.
Sample Preparation Derivatization may be necessary to improve volatility and chromatographic performance.

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass spectrometry (MS) stands as a cornerstone in the analytical investigation of R-Desmethyl Doxylamine, offering unparalleled sensitivity and selectivity for its identification and quantification in complex biological matrices. When coupled with chromatographic separation techniques, MS provides robust methodologies for detailed metabolic profiling and structural elucidation.

Ultra-High Performance Liquid Chromatography Coupled to Time-of-Flight Mass Spectrometry (UHPLC-TOF-MS) for Metabolite Identification

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Time-of-Flight Mass Spectrometry (TOF-MS) is a powerful analytical platform for identifying metabolites like R-Desmethyl Doxylamine. This technique combines the high-resolution separation capabilities of UHPLC with the high mass accuracy and sensitivity of TOF-MS. chromatographyonline.com

In the study of drug metabolism, UHPLC-TOF-MS facilitates the rapid detection and identification of metabolites in biological samples, such as urine, often with minimal sample preparation. For instance, research on doxylamine metabolism has successfully utilized this method to identify key metabolites, including desmethyl and didesmethyldoxylamine. chromatographyonline.com The process involves separating the components of a complex mixture by UHPLC, followed by ionization and detection in the TOF mass spectrometer. The high mass accuracy of TOF-MS, often within a few parts per million (ppm), allows for the confident determination of the elemental composition of the parent drug and its metabolites. chromatographyonline.com

The primary advantage of UHPLC-TOF-MS in metabolite identification is its ability to perform full-scan acquisitions with high resolution, capturing data for all ions within a specified mass range. This untargeted approach is crucial for discovering unexpected metabolites. Data processing software then extracts potential metabolites by comparing dosed and control samples and searching for specific mass shifts corresponding to common metabolic transformations (e.g., demethylation, oxidation).

Table 1: Key Parameters in a Typical UHPLC-TOF-MS Method for Metabolite Identification

ParameterDescriptionTypical Value/Setting
Chromatography
ColumnStationary phase for separating analytes.Reversed-phase C18 or Phenyl column
Mobile PhaseSolvents used to carry the sample through the column.Gradient of water with formic acid and acetonitrile/methanol
Flow RateThe speed at which the mobile phase passes through the column.0.3 - 0.6 mL/min
Mass Spectrometry
Ionization ModeMethod for creating ions from the analyte molecules.Electrospray Ionization (ESI), Positive Mode
Mass AnalyzerSeparates ions based on their mass-to-charge ratio.Time-of-Flight (TOF)
Mass AccuracyPrecision of the mass measurement.< 5 ppm
Acquisition ModeMethod of data collection.Full Scan (untargeted analysis)

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis and Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is an indispensable technique for the structural confirmation of metabolites like R-Desmethyl Doxylamine. akjournals.comgcsu.edu It involves multiple stages of mass analysis, typically separated by a process of ion fragmentation. akjournals.comresearchgate.net This technique can be performed on various instruments, including triple quadrupole (QqQ), quadrupole time-of-flight (Q-TOF), and ion trap mass spectrometers. gcsu.eduresearchgate.net

The general workflow for MS/MS analysis is as follows:

Precursor Ion Selection (MS1): A specific ion of interest, such as the protonated molecule of R-Desmethyl Doxylamine, is selected by the first mass analyzer.

Fragmentation: The selected precursor ion is fragmented in a collision cell by colliding it with an inert gas (e.g., argon or nitrogen). This process is known as Collision-Induced Dissociation (CID). gcsu.edu

Product Ion Analysis (MS2): The resulting fragment ions (product ions) are then analyzed by a second mass analyzer, generating a product ion spectrum. akjournals.com

This product ion spectrum serves as a structural fingerprint of the molecule. By analyzing the fragmentation pattern, researchers can deduce the structure of the parent compound and confirm the identity of its metabolites. gcsu.edu For R-Desmethyl Doxylamine, the fragmentation pattern would be compared to that of a reference standard or its parent compound, doxylamine, to confirm the loss of a methyl group and pinpoint the site of metabolism. The high mass accuracy of analyzers like TOF in hybrid instruments (e.g., Q-TOF) further aids in the confident identification of fragment structures. gcsu.edu

Application of Isotope-Labeled Internal Standards for Accurate Quantification

For accurate quantification of R-Desmethyl Doxylamine in biological samples, the use of stable isotope-labeled (SIL) internal standards is the preferred approach in LC-MS based bioanalysis. nih.govnih.govresearchgate.net A SIL internal standard is a version of the analyte where one or more atoms have been replaced with a heavier stable isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). nih.gov

The key advantage of a SIL internal standard is that its chemical and physical properties (e.g., retention time, ionization efficiency, extraction recovery) are nearly identical to the unlabeled analyte. nih.gov However, it is easily distinguishable by its higher mass in the mass spectrometer. nih.gov By adding a known amount of the SIL internal standard to the sample at the beginning of the analytical process, it can effectively compensate for variations in sample preparation and instrumental response. nih.gov

For example, a deuterium-labeled R-Desmethyl Doxylamine (e.g., R-Desmethyl Doxylamine-d5) would co-elute with the unlabeled analyte during chromatography and experience similar ionization effects in the MS source. The concentrations are calculated from the ratio of the MS response of the analyte to that of the SIL internal standard. This method significantly improves the accuracy, precision, and reproducibility of the quantitative assay. nih.govresearchgate.net While deuterium labeling is common, isotopes like ¹³C and ¹⁵N are sometimes preferred as they are less likely to exhibit chromatographic separation from the analyte (isotopic effect) and are not susceptible to back-exchange with protons. nih.govnih.gov

Other Spectroscopic and Chromatographic Characterization Methods in Research

Beyond mass spectrometry, a range of other analytical techniques are employed in the research and characterization of R-Desmethyl Doxylamine and related compounds.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): As a precursor to MS detection, HPLC is fundamental for the separation of doxylamine and its metabolites from endogenous components in biological matrices. chromatographyonline.com Mixed-mode columns that utilize both reversed-phase and ion-exchange mechanisms can achieve excellent separation and peak shape for basic compounds like doxylamine and its metabolites without the need for ion-pairing reagents.

Gas Chromatography (GC): GC is another established technique for the analysis of doxylamine and its metabolites. nih.gov Methods often employ a nitrogen-phosphorus detector (NPD), which provides high sensitivity for nitrogen-containing compounds. nih.gov GC can be used to separate desmethyl- and didesmethyldoxylamine in biological samples, although derivatization may sometimes be necessary to improve the volatility and thermal stability of the analytes. mdpi.com

Thin-Layer Chromatography (TLC): TLC is a simple and cost-effective method used for the separation and identification of antihistamines, including doxylamine. akjournals.com It has been applied to determine doxylamine in pharmaceutical preparations using silica gel plates and various mobile phase systems. akjournals.com Densitometric scanning of the TLC plates can also provide quantitative information. nih.gov

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of chemical compounds. While specific NMR data for R-Desmethyl Doxylamine is not widely published, the technique is used to verify the structure of reference standards for doxylamine and its metabolites. researchgate.net ¹H NMR and ¹³C NMR experiments provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming its identity and purity.

Other Separation Techniques:

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that has been successfully applied to the simultaneous analysis of multiple antihistamines, including doxylamine. nih.govnih.gov Separation in CE is based on the differential migration of charged species in an electric field. This method offers rapid analysis times and high separation efficiency, making it suitable for quantifying doxylamine in pharmaceutical, urine, and serum samples. nih.gov

Table 2: Overview of Other Analytical Methods in Doxylamine Research

TechniqueApplicationKey Features
HPLC Separation of doxylamine and metabolites prior to detection.High resolution; versatile with different column chemistries (e.g., mixed-mode).
GC Quantification of doxylamine and its metabolites in plasma.High sensitivity with Nitrogen-Phosphorus Detection (NPD); suitable for volatile compounds. nih.gov
TLC Qualitative and semi-quantitative analysis in pharmaceuticals.Simple, rapid, and cost-effective. akjournals.com
NMR Structural confirmation of reference standards.Provides definitive structural information.
CE Simultaneous separation and quantification of multiple antihistamines.High efficiency, rapid analysis times. nih.govnih.gov

Preclinical Research Models and Experimental Approaches for R Desmethyl Doxylamine Studies

In Vitro Model Systems for Fundamental Investigations

In vitro models provide a controlled environment to study the biochemical and cellular mechanisms of a compound, free from the complex systemic interactions of a whole organism.

Isolated liver cells (hepatocytes) and subcellular fractions (microsomes) are fundamental tools for mapping the metabolic fate of xenobiotics. Studies utilizing these systems have been instrumental in identifying the metabolic pathways of Doxylamine (B195884), leading to the formation of N-Desmethyl Doxylamine.

Incubations of Doxylamine with isolated rat hepatocytes have successfully generated metabolites that are also observed in vivo. nih.gov This demonstrates the critical role of hepatic enzymes in the biotransformation of Doxylamine. nih.gov Specifically, research using rat-liver homogenate has identified N-Desmethyldoxylamine as a product, confirming that N-demethylation is a key metabolic step. nih.gov These in vitro systems allow for the precise study of enzymatic reactions, such as those catalyzed by cytochrome P-450 enzymes, which are concentrated in hepatic microsomes and are responsible for oxidative metabolism. nih.gov The use of these models confirms that the liver is a primary site for the metabolism of Doxylamine into its desmethylated derivatives. nih.gov

Table 1: Metabolites of Doxylamine Identified in In Vitro Liver Model Systems

Model System Identified Metabolites Research Focus
Isolated Rat Hepatocytes Metabolites similar to in vivo findings, including desmethyl derivatives Confirmed the role of hepatic metabolism in Doxylamine elimination. nih.gov

Cell-based assays are essential for determining how a compound interacts with cellular targets to exert its pharmacological effects. For a metabolite like R-Desmethyl Doxylamine, these assays would be used to investigate its binding affinity for specific receptors, its influence on downstream signaling pathways, and its potential to inhibit or induce enzyme activity.

The parent compound, Doxylamine, is known to be a histamine (B1213489) H1-receptor antagonist. nih.gov Cell-based receptor binding assays are commonly employed to quantify the affinity (often expressed as Kd, the dissociation constant) of a ligand for its receptor. nih.gov While specific receptor binding data for R-Desmethyl Doxylamine is not extensively detailed in available literature, such assays would be the standard method to determine if it retains, loses, or has altered activity at the H1-receptor compared to Doxylamine. These studies would typically involve using cell lines engineered to express the receptor of interest and measuring the displacement of a radiolabeled ligand by the test compound.

In Vivo Animal Models (Non-Human) for Pharmacokinetic and Metabolic Disposition

In vivo animal models are indispensable for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound in a complete biological system.

Rodent models, particularly rats, are frequently used for initial pharmacokinetic profiling. Following oral administration of Doxylamine to Fischer 344 rats, both N-Desmethyldoxylamine and N,N-didesmethyldoxylamine have been identified as nonconjugated metabolites in urine and feces. nih.gov

Studies show that after administering radiolabeled Doxylamine succinate (B1194679) to rats, over 90% of the dose is recovered in urine and feces, indicating extensive elimination. nih.gov The nonconjugated metabolites, including Desmethyldoxylamine, account for a significant portion of the recovered dose. nih.govresearchgate.net For instance, at a 13.3 mg/kg dose, these metabolites constituted 44.4% of the recovered dose in male rats and 36.0% in female rats. nih.gov This highlights N-demethylation as a major metabolic route in this species. nih.govresearchgate.net

Table 2: Cumulative Urinary and Fecal Elimination of Nonconjugated Doxylamine Metabolites in Fischer 344 Rats*

Sex Dose % of Total Recovered Dose
Male 13.3 mg/kg 44.4 ± 4.4%
Female 13.3 mg/kg 36.0 ± 5.8%
Male 133 mg/kg 38.7 ± 2.7%
Female 133 mg/kg 41.4 ± 1.0%

*Nonconjugated metabolites include Doxylamine N-oxide, Desmethyldoxylamine, and Didesmethyldoxylamine. Data sourced from Holder et al., 1987. nih.gov

Non-human primates are often used in preclinical studies due to their physiological and metabolic similarities to humans. In both squirrel monkeys and rhesus monkeys, N-demethylation has been identified as a major metabolic pathway for Doxylamine. nih.govresearchgate.net

Following administration of Doxylamine, both N-Desmethyldoxylamine and N,N-didesmethyldoxylamine were detected in the urine of both rats and squirrel monkeys. nih.gov In rhesus monkeys, studies have shown that as the intravenous dose of Doxylamine succinate was increased, the urinary excretion of Desmethyl- and didesmethyldoxylamine also increased significantly. researchgate.net This suggests that the N-demethylation pathway is a primary route of metabolism in these primate species, similar to rodents, although some species-specific differences in conjugation have been noted. nih.gov For example, the N-acetyl conjugate of N-Desmethyldoxylamine was tentatively identified in rat urine but not in monkey urine. nih.gov

Table 3: Comparison of Doxylamine Metabolites in Rodent and Non-Human Primate Models

Metabolite Wistar Rat Squirrel Monkey Rhesus Monkey
N-Desmethyldoxylamine Detected in Urine Detected in Urine Detected in Urine
N,N-Didesmethyldoxylamine Detected in Urine Detected in Urine Detected in Urine
N-acetyl conjugate of N-Desmethyldoxylamine Tentatively Identified Not Detected Not Mentioned

Data compiled from studies by Ganes et al., 1981 and Slikker et al., 1984. nih.govresearchgate.net

The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its central nervous system (CNS) effects. First-generation antihistamines like Doxylamine are known to penetrate the BBB, which is associated with their sedative properties. nih.gov The extent to which metabolites like R-Desmethyl Doxylamine can also cross the BBB is a key area of investigation.

While specific BBB penetration studies for R-Desmethyl Doxylamine are not widely published, research on other centrally acting drugs provides methodological insights. For example, studies on diphenhydramine (B27), another first-generation antihistamine, have shown that while the parent drug readily enters the brain, its metabolites may have poor BBB permeation. nih.gov Positron emission tomography (PET) imaging and in situ brain perfusion techniques in rats are powerful tools to quantify the brain uptake of compounds and their metabolites. nih.govnih.gov Determining the BBB permeability of R-Desmethyl Doxylamine is essential to understand whether it contributes to the sedative effects of its parent compound or has its own distinct CNS activity profile.

Computational and In Silico Approaches

In the preclinical evaluation of drug candidates and their metabolites, computational and in silico models have become indispensable tools for predicting molecular interactions and pharmacokinetic profiles. These approaches offer a rapid and cost-effective means to screen compounds and prioritize experimental studies. For R-Desmethyl Doxylamine, a primary metabolite of Doxylamine, these computational methods provide critical insights into its behavior at the molecular level and its disposition within the body.

Molecular Dynamics and Docking Simulations to Predict Molecular Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict the binding orientation and affinity of a ligand to a target receptor, as well as the stability of the resulting complex over time. While specific studies focusing exclusively on R-Desmethyl Doxylamine are not extensively documented in publicly available literature, the methodologies applied to its parent compound, Doxylamine, provide a clear framework for how such investigations would be conducted.

Molecular docking simulations for a compound like R-Desmethyl Doxylamine would involve computationally placing the molecule into the binding site of a target protein, such as the histamine H1 receptor. The goal is to identify the most favorable binding pose, which is determined by a scoring function that estimates the binding affinity. These simulations can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are crucial for the ligand's activity. For instance, studies on Doxylamine have utilized molecular docking to explore its interaction with various protein targets, providing insights into its mechanism of action. researchgate.net

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the R-Desmethyl Doxylamine-receptor complex. MD simulations model the movement of atoms and molecules over time, providing a more realistic representation of the biological environment. This allows researchers to assess the stability of the predicted binding pose and to identify any conformational changes in the protein or the ligand upon binding. Such simulations are computationally intensive but offer invaluable information on the thermodynamics and kinetics of the interaction.

Table 1: Illustrative Data from Molecular Docking and Dynamics Simulations

ParameterDescriptionIllustrative Value
Binding Affinity (kcal/mol) The predicted free energy of binding between the ligand and the target receptor. A more negative value indicates a stronger interaction.-8.5
Key Interacting Residues Amino acid residues within the receptor's binding site that form significant interactions with the ligand.TYR-108, SER-112, PHE-201
Hydrogen Bonds The number and specific hydrogen bond interactions formed between the ligand and the receptor.2
RMSD (Å) Root Mean Square Deviation, a measure of the average distance between the atoms of the ligand or protein over the course of the MD simulation, indicating the stability of the complex.1.5

Note: The values in this table are illustrative and represent the type of data generated from molecular docking and dynamics simulations. Specific data for R-Desmethyl Doxylamine would require dedicated computational studies.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico models for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties are crucial in early drug development to assess the pharmacokinetic profile of a compound. These models use the chemical structure of a molecule to predict its physicochemical and pharmacokinetic properties. For R-Desmethyl Doxylamine, various computational tools and algorithms can be used to estimate its ADME profile.

These predictions are based on quantitative structure-activity relationship (QSAR) models and other computational approaches that correlate a molecule's structure with its biological activity and pharmacokinetic properties. The predicted properties can help in identifying potential liabilities of a compound, such as poor absorption or rapid metabolism, early in the drug discovery process.

Table 2: Predicted ADME Properties of N-Desmethyl Doxylamine

PropertyPredicted ValueImplication
Molecular Weight 256.34 g/mol Conforms to Lipinski's rule of five, suggesting good potential for oral bioavailability. nih.gov
LogP (Octanol-Water Partition Coefficient) 2.5Indicates good lipid solubility, which can facilitate passage through biological membranes. nih.gov
Topological Polar Surface Area (TPSA) 34.2 ŲSuggests good intestinal absorption and blood-brain barrier penetration. nih.gov
Hydrogen Bond Donors 1Conforms to Lipinski's rule of five.
Hydrogen Bond Acceptors 3Conforms to Lipinski's rule of five.
Aqueous Solubility LogS: -3.5Moderately soluble in water.

Note: The data in this table is based on computationally predicted properties for N-Desmethyl Doxylamine, as available in public databases such as PubChem. nih.gov

These in silico predictions provide a valuable starting point for the preclinical assessment of R-Desmethyl Doxylamine. However, it is important to note that these are predictive models, and the results should be validated through in vitro and in vivo experimental studies to confirm the compound's actual pharmacokinetic behavior.

Q & A

Q. What are the key physicochemical properties of R-Desmethyl Doxylamine, and how do they influence experimental design?

R-Desmethyl Doxylamine is a derivative of doxylamine succinate, which is a white, water-soluble powder with a melting point of 100–104°C. Its high solubility in polar solvents like water and ethanol necessitates careful selection of dissolution media in pharmacokinetic studies. Stability under varying pH and temperature conditions should be pre-tested to avoid degradation during storage or analysis .

Q. What validated analytical methods are available for quantifying R-Desmethyl Doxylamine in biological matrices?

UV-spectrophotometry is a widely used method, validated for linearity (r² ≥ 0.998), accuracy (98–102%), and repeatability (RSD < 2%) in model solutions. Approach 1 (specific wavelength selection) is recommended for blood samples to minimize interference from endogenous compounds .

Q. How can researchers ensure the synthesis of high-purity R-Desmethyl Doxylamine for pharmacological studies?

Synthesis protocols should include rigorous impurity profiling, particularly for nitrosamine derivatives like N-Nitroso N-Desmethyl Doxylamine, a potential carcinogen. Characterization via NMR, mass spectrometry, and HPLC is essential to confirm chemical identity and purity (>98%) .

Advanced Research Questions

Q. How do conflicting results from historical clinical trials on doxylamine derivatives impact current research on R-Desmethyl Doxylamine?

The 1970s 8-way randomized trial reported efficacy for doxylamine/pyridoxine combinations in nausea management but had high dropout rates (37% in placebo arm) and unvalidated symptom scoring. Modern studies must address these flaws by using standardized endpoints (e.g., VISUAL analog scales) and intention-to-treat analysis to mitigate bias .

Q. What methodological strategies resolve discrepancies in pharmacokinetic data between mono- and combination therapies?

Bridging studies, such as comparative bioavailability trials (e.g., Study 160286), are critical. These should assess AUC, Cmax, and Tmax under fed/fasted conditions and use bioequivalence criteria (90% CI within 80–125%) to confirm no drug-drug interactions in fixed-dose combinations .

Q. How can chemometric models improve stability testing of R-Desmethyl Doxylamine under stress conditions?

Multivariate analysis (e.g., PCA or PLS regression) applied to UV-spectrophotometric data enables simultaneous quantification of R-Desmethyl Doxylamine and its degradation products. Validation parameters (Q² > 0.9, RMSEP < 2%) ensure model robustness for predicting shelf-life and storage conditions .

Q. What are the ethical and analytical challenges in detecting R-Desmethyl Doxylamine in complex biological fluids like urine?

Cross-reactivity with methadone metabolites in immunoassays requires confirmatory LC-MS/MS analysis. Direct urinalysis protocols must optimize dilution factors (e.g., 1:10 in PBS) to reduce matrix effects while maintaining sensitivity (LOQ ≤ 10 ng/mL) .

Q. How do regulatory guidelines influence preclinical toxicity studies for R-Desmethyl Doxylamine?

ICH S1B and S2(R1) guidelines mandate carcinogenicity testing in two rodent species and in vitro genotoxicity assays (e.g., Ames test). Despite positive findings in animal models, human carcinogenicity data remain absent, necessitating cautious interpretation .

Methodological Guidance

Q. What statistical approaches address high inter-individual variability in pharmacodynamic studies?

Mixed-effects models (e.g., NONMEM) account for covariates like age, renal function, and genetic polymorphisms. Bootstrapping (≥1000 iterations) validates parameter estimates, reducing Type I/II errors in small-sample trials .

Q. How should researchers design in vivo studies to assess R-Desmethyl Doxylamine’s neurobehavioral effects?

Rodent models using open-field tests and elevated plus mazes must standardize environmental variables (light/dark cycles, noise). Dose-ranging studies should include positive controls (e.g., diazepam) and negative controls to isolate sedative vs. anxiolytic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.